molecular formula C26H26BrN7O3 B12461030 N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide

Cat. No.: B12461030
M. Wt: 564.4 g/mol
InChI Key: FFIJZWGENKVMTQ-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide is a complex organic compound that features a triazine core substituted with methoxyphenyl and bromophenyl groups

Preparation Methods

The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core is synthesized through a condensation reaction involving cyanuric chloride and 4-methoxyaniline under controlled conditions.

    Substitution with Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromoaniline.

    Coupling with Alaninamide: The final step involves coupling the substituted triazine with alaninamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Chemical Reactions Analysis

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide undergoes various chemical reactions:

    Oxidation: The methoxyphenyl groups can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is studied for its antimicrobial properties and potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting cellular processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide is unique compared to similar compounds due to its specific substitution pattern and functional groups. Similar compounds include:

    N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its reactivity and biological activity.

    N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide: The presence of a fluorophenyl group can enhance the compound’s stability and lipophilicity.

These comparisons highlight the importance of specific functional groups in determining the properties and applications of these compounds.

Properties

Molecular Formula

C26H26BrN7O3

Molecular Weight

564.4 g/mol

IUPAC Name

2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(4-bromophenyl)propanamide

InChI

InChI=1S/C26H26BrN7O3/c1-16(23(35)29-18-6-4-17(27)5-7-18)28-24-32-25(30-19-8-12-21(36-2)13-9-19)34-26(33-24)31-20-10-14-22(37-3)15-11-20/h4-16H,1-3H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

FFIJZWGENKVMTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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